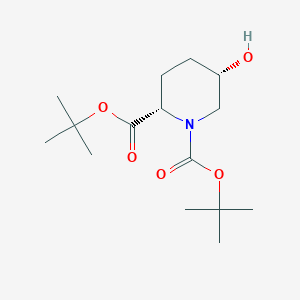
Palonosetron Impurity 8
Übersicht
Beschreibung
Palonosetron Impurity 8 is an impurity of Palonosetron . Palonosetron is a potent, single stereoisomeric 5-HT3 receptor antagonist developed to prevent chemotherapy-induced nausea and vomiting . The IUPAC name for Palonosetron Impurity 8 is (3S)-N- [ [ (1R)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo [2.2.2]octan-3-amine .
Synthesis Analysis
Palonosetron is synthesized using a five-step process, three of which involve chemical reactions and two correspond to purification/recrystallization . The starting materials are commercially available .Molecular Structure Analysis
The molecular formula of Palonosetron Impurity 8 is C18H26N2 . The InChI Key is BCXAOEQLKWKVHU-FUHWJXTLSA-N . The Canonical SMILES is C1CC (C2=CC=CC=C2C1)CNC3CN4CCC3CC4 .Physical And Chemical Properties Analysis
Palonosetron Impurity 8 is a clear colourless solution, practically free from foreign particles, with a pH of 3.0 to 3.9, and osmolality of 260-320 mOsm/l .Wissenschaftliche Forschungsanwendungen
Chemical Research
This compound, with the molecular formula C19H26N2 , is used in chemical research . It’s a derivative of 1,2,3,4-tetrahydronaphthalene, which is used in coal liquefaction and as an alternative to turpentine in paints and waxes .
Pharmaceutical Reference Standards
Palonosetron Impurity 8 is used as a reference standard in the pharmaceutical industry . It can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Palonosetron .
Synthesis of New Compounds
®-1,2,3,4-Tetrahydro-1-naphthylamine, a related compound, is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . It has been used in the preparation of new chiral phosphine-aminophosphine ligands .
Biological Research
Indole derivatives, which include compounds similar to Palonosetron Impurity 8, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Chemotherapy-Induced Nausea and Vomiting (CINV)
Palonosetron, the parent compound of Palonosetron Impurity 8, is used in combination with other drugs for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) in adults . It’s administered as a single dose and is indicated for the prevention of CINV .
Drug Development
The structure of Palonosetron Impurity 8 could potentially be used in the development of new drugs . Its unique structure could be used as a starting point for the synthesis of new compounds with potential therapeutic applications .
Wirkmechanismus
Target of Action
Palonosetron Impurity 8, like Palonosetron, is a selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract .
Mode of Action
The antiemetic activity of Palonosetron Impurity 8 is brought about through the inhibition of 5-HT3 receptors . By blocking these receptors, it prevents the activation of the vomiting reflex, which is often triggered during chemotherapy.
Pharmacokinetics
Palonosetron, a closely related compound, has an absolute bioavailability of approximately 97% following oral administration . It reaches a maximum plasma concentration of around 0.95 ng/mL in about 5 hours . Palonosetron is widely distributed in the body .
Zukünftige Richtungen
Palonosetron is currently being evaluated for use in the prevention of postoperative nausea and vomiting . It is also being studied for its efficacy in the prevention of nausea and vomiting induced by highly emetogenic chemotherapy . The future directions of Palonosetron Impurity 8 would likely follow the same path as Palonosetron, given that it is an impurity of the latter.
Eigenschaften
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAOEQLKWKVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138571 | |
| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palonosetron Impurity 8 | |
CAS RN |
177793-82-7 | |
| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177793-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



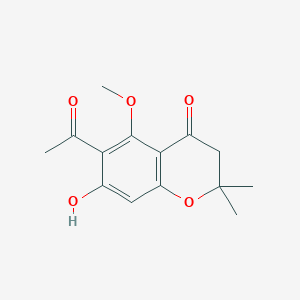
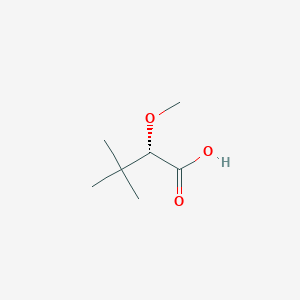

![Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B3320505.png)
![Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3320513.png)

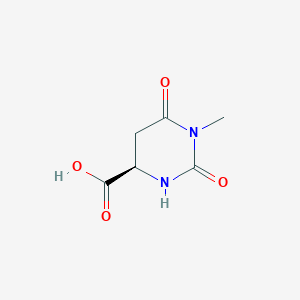

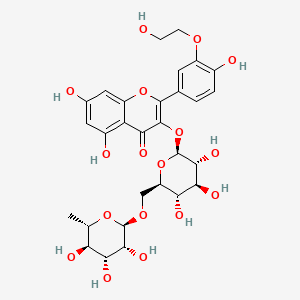
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B3320550.png)
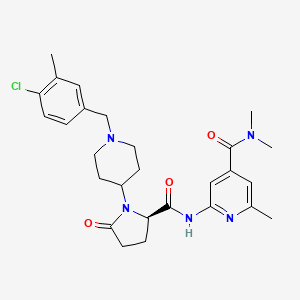
![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)
![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)
